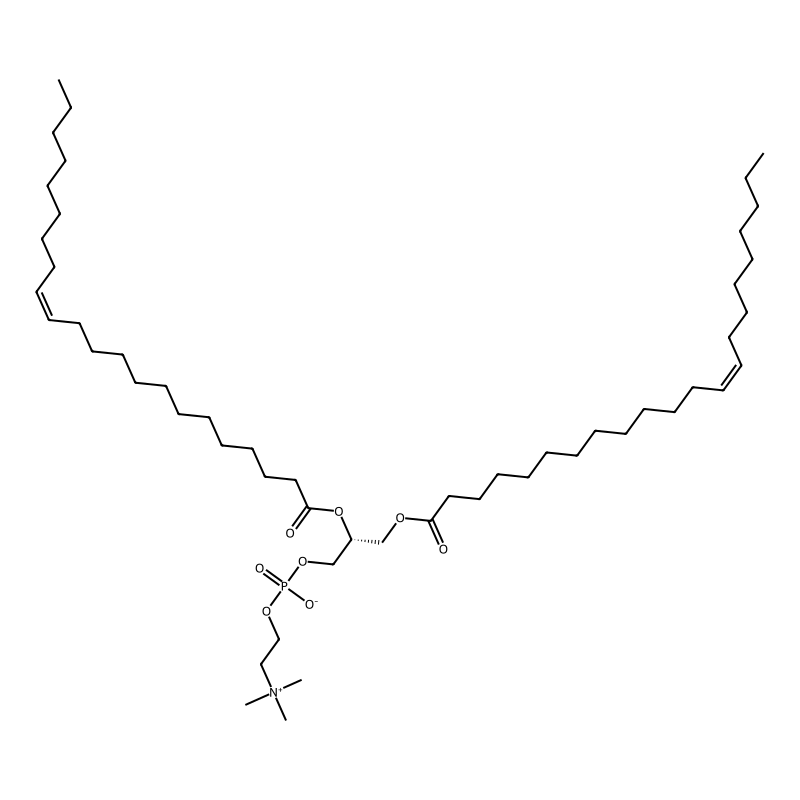

1,2-Dierucoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1,2-Dierucoyl-sn-glycero-3-phosphocholine, commonly known as DEPC, is a type of phospholipid molecule. Phospholipids are crucial components of cell membranes, playing a vital role in maintaining their structure and function . DEPC possesses unique properties that make it valuable in various scientific research applications.

Liposome Formation and Drug Delivery

DEPC is a primary component in the formation of liposomes, which are microscopic spheres made of phospholipid bilayers mimicking cell membranes . These structures can be used to encapsulate drugs and deliver them to specific cells or tissues . Research has explored the use of DEPC liposomes for the delivery of various therapeutic agents, including anticancer drugs, vaccines, and gene therapy vectors .

Studying Lipid Bilayer Properties

DEPC serves as a model system for studying the properties of lipid bilayers, which are essential components of all living cells. Researchers utilize DEPC to investigate various aspects of membrane function, such as ion transport, membrane fluidity, and the interaction of biomolecules with membranes . These studies have contributed significantly to our understanding of fundamental biological processes.

Investigating Protein-Lipid Interactions

DEPC also finds application in studying the interactions between proteins and lipids. These interactions play a crucial role in various cellular processes, and understanding them is essential for deciphering how cells function. Researchers use DEPC to probe how specific proteins bind to and influence the properties of lipid bilayers . This information is vital for developing new therapeutic strategies targeting protein-lipid interactions in diseases.

1,2-Dierucoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by its unique structure, which includes two erucic acid chains attached to the glycerol backbone at the sn-1 and sn-2 positions. Its empirical formula is C52H100NO8P, and it has a molecular weight of 898.33 g/mol. This compound is classified as a phosphatidylcholine, which plays a crucial role in forming lipid bilayers in biological membranes .

- Hydrolysis: The phosphocholine head group can be hydrolyzed by phospholipases, leading to the release of erucic acid and choline.

- Transesterification: The fatty acid chains can be exchanged with other fatty acids under acidic or basic conditions.

- Oxidation: The double bonds in the erucic acid chains can be oxidized, potentially affecting membrane fluidity and stability.

These reactions are significant for understanding the compound's behavior in biological systems and its interactions with other molecules.

1,2-Dierucoyl-sn-glycero-3-phosphocholine exhibits several biological activities:

- Membrane Formation: It contributes to the formation of lipid bilayers, crucial for cellular integrity and function.

- Cell Signaling: As part of cell membranes, it may play roles in signaling pathways by influencing membrane fluidity and protein interactions.

- Drug Delivery: Due to its amphiphilic nature, it is utilized in drug delivery systems to encapsulate hydrophobic drugs.

Research indicates that this compound can influence cell membrane properties, thereby affecting cellular processes such as proliferation and apoptosis .

The synthesis of 1,2-dierucoyl-sn-glycero-3-phosphocholine typically involves:

- Chemical Synthesis:

- Starting with erucic acid and glycerol, the fatty acids are esterified to form the glycerol backbone.

- Phosphorylation is then performed to introduce the phosphate group.

- Enzymatic Synthesis:

- Lipases can be used to catalyze the esterification reactions under mild conditions, providing a more environmentally friendly approach.

These methods allow for precise control over the molecular structure and purity of the final product .

1,2-Dierucoyl-sn-glycero-3-phosphocholine has various applications:

- Biochemical Research: Used extensively in studies involving lipid membranes and cell signaling.

- Pharmaceutical Formulations: Employed in drug delivery systems due to its ability to form liposomes.

- Cosmetic Industry: Incorporated into formulations for skin care products due to its moisturizing properties.

Its versatility makes it a valuable compound in both research and commercial applications .

Studies on 1,2-dierucoyl-sn-glycero-3-phosphocholine interactions reveal its role in membrane dynamics. It interacts with proteins embedded in lipid bilayers, influencing their conformation and activity. Additionally, it has been shown to interact with various drugs, enhancing their solubility and bioavailability. These interactions are critical for understanding how this compound can be utilized in therapeutic contexts .

1,2-Dierucoyl-sn-glycero-3-phosphocholine shares structural similarities with other phosphatidylcholines. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C30H58NO8P | Contains lauric acid chains; shorter carbon length |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | C34H66NO8P | Features myristic acid; affects membrane fluidity |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C38H72NO8P | Contains oleic acid; introduces cis double bonds |

The uniqueness of 1,2-dierucoyl-sn-glycero-3-phosphocholine lies in its long-chain erucic acid components, which influence membrane properties differently compared to these other compounds. This results in distinct physical and chemical behaviors that can be exploited for specific applications .